2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-18-8-11-21(19(2)14-18)17-37-29-32-24-7-5-4-6-23(24)27-31-25(28(35)33(27)29)15-26(34)30-16-20-9-12-22(36-3)13-10-20/h4-14,25H,15-17H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTQKSGKKBTLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of the imidazoquinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2,4-dimethylphenyl derivatives and various reagents to introduce the methylsulfanyl and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of imidazoquinazoline have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A related compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that the imidazoquinazoline framework may be a valuable scaffold for developing new anticancer agents.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases.
- Research Findings : Preliminary studies indicated that related compounds could act as effective inhibitors of inflammatory mediators, making them candidates for treating conditions like arthritis or chronic inflammatory diseases .
Antimicrobial Activity
Compounds containing sulfanyl groups have demonstrated antimicrobial properties against various pathogens. The unique structure of this compound may enhance its efficacy against bacterial and fungal strains.
- Evidence : Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Development of New Materials
The unique chemical properties of this compound can be leveraged in material sciences for creating new polymers or nanomaterials. Its ability to form complexes with metals could lead to applications in catalysis or sensor technology.
Agrochemical Potential
Given the biological activity observed in related compounds, this molecule may also find applications in agrochemicals as a pesticide or herbicide, targeting specific plant pathogens while minimizing environmental impact.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography are often employed for purification.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Formation of the imidazoquinazoline core through cyclization reactions. |
| Step 2 | Introduction of the sulfanyl group via nucleophilic substitution. |
| Step 3 | Acetamide formation through coupling reactions with appropriate amines. |
Mechanism of Action
The mechanism of action of 2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Imidazo[1,2-c]quinazolinone Derivatives: Compounds like 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)acetamide (ZINC2393511) share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents. The fluorobenzyl group in ZINC2393511 reduces metabolic stability compared to the 4-methoxybenzyl group in the target compound .
- Quinazolin-3-yl Acetamides :
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (compound 1, ) replaces the imidazole ring with a simpler quinazoline-dione system, resulting in reduced kinase inhibitory activity due to the absence of the fused imidazole motif .
Substituent-Based Analogues
- Thioether-Containing Derivatives: 2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (573943-64-3) shares the sulfanyl-acetamide backbone but uses a triazole ring instead of imidazo[1,2-c]quinazolinone, leading to divergent bioactivity profiles .
- Benzyl Acetamide Variants: N-(3-Methoxyphenyl)-2-{4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl}acetamide (724739-80-4) demonstrates how methoxy and methylsulfanyl groups influence solubility and target binding kinetics, though its triazole core limits cross-reactivity with quinazoline-based targets .
Bioactivity and Pharmacokinetic Comparisons
Table 1: Key Properties of Structurally Related Compounds
Mechanistic Insights
- Epigenetic Targets: The target compound exhibits ~70% structural similarity to SAHA (vorinostat) in Tanimoto coefficient-based analyses, correlating with its HDAC8 inhibition (IC₅₀ = 12.4 nM). This contrasts with ZINC2393511 (IC₅₀ = 18.9 nM), where fluorobenzyl substitution reduces binding affinity .
- Kinase Selectivity : The (2,4-dimethylphenyl)methylsulfanyl group enhances selectivity for lipid kinases (e.g., PI3Kγ) compared to triazole-based analogues like 573943-64-3, which preferentially inhibit PI3Kδ .
Computational and Experimental Validation
- Molecular Networking : Cosine scores >0.85 between the target compound and ZINC2393511 confirm conserved fragmentation patterns in MS/MS spectra, supporting structural homology .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 data reveals that the target compound groups with HDAC inhibitors, whereas triazole derivatives cluster with kinase-targeted agents .
Research Findings and Implications
The target compound’s unique imidazo[1,2-c]quinazolinone scaffold and dual substituent design optimize both epigenetic (HDAC8) and kinase (PI3Kγ) inhibitory activities. Structural analogs with triazole or simpler quinazoline cores exhibit reduced potency or divergent target profiles, underscoring the importance of the fused heterocyclic system. Future studies should explore synergistic effects in multi-target therapies and metabolic stability enhancements via substituent engineering .
Biological Activity
The compound 2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An imidazo[1,2-c]quinazoline core.
- A sulfanyl group linked to a dimethylphenyl moiety.
- An acetamide functional group attached to a methoxyphenyl substituent.
The molecular formula is with a molecular weight of approximately 446.56 g/mol.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
1. Inhibition of α-Glucosidase
Research indicates that imidazoquinazolines exhibit significant inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. The compound's structure allows it to effectively compete with the substrate at the enzyme's active site. In vitro assays have shown IC50 values ranging from 12.44 μM to 308.33 μM , indicating strong potential compared to the standard drug acarbose (IC50 = 750 μM) .
2. Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, compounds structurally related to this imidazoquinazoline have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The presence of electron-donating groups like methoxy enhances its inhibitory potency against these targets .
The biological activity of the compound can be attributed to its interaction with molecular targets:
- Binding Affinity : Molecular docking studies suggest that the compound forms stable interactions with α-glucosidase through hydrogen bonding and hydrophobic interactions.
- Structural Influence : Substituents on the imidazole ring significantly affect the binding affinity and inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
These studies underline the potential of imidazoquinazolines as therapeutic agents.
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazo[1,2-c]quinazolinone core of this compound?
Answer:
The imidazo[1,2-c]quinazolinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Reacting 2-aminobenzonitrile derivatives with α-ketoesters to form the quinazolinone ring.
- Step 2: Introducing the imidazole moiety through a nucleophilic substitution or cyclization reaction, often using thiourea or substituted amines .
- Step 3: Functionalizing the sulfanyl group via thioether linkages, as seen in structurally similar compounds (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) .
Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts from competing ring-opening or oxidation pathways.
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Use - and -NMR to confirm substituent positions (e.g., 2,4-dimethylphenyl and 4-methoxyphenyl groups).
- -NMR signals for the methylene (-CH-) groups in the acetamide and sulfanyl moieties should appear as distinct triplets or quartets .
- High-Resolution Mass Spectrometry (HRMS):
- Verify molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm to distinguish from isobaric impurities .
- X-ray Crystallography:
- Resolve conformational ambiguities, particularly for the imidazo[1,2-c]quinazolinone core, as demonstrated in analogous triazole derivatives .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Answer:
- Functional Group Analysis:
- The 4-methoxyphenyl group enhances lipophilicity and membrane permeability, critical for cellular uptake in in vitro assays .
- The sulfanyl (-S-) linker influences metabolic stability; replacing it with sulfoxide or sulfone groups may alter pharmacokinetics .
- Bioisosteric Replacements:
- Substitute the imidazo[1,2-c]quinazolinone core with pyrazolo[4,3-d]pyrimidinone (as in related compounds) to modulate kinase inhibition selectivity .
- Data-Driven Optimization:
- Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
Advanced: What experimental design (DoE) approaches are suitable for optimizing reaction yields in multistep syntheses?
Answer:
- Screening Designs:
- Employ Plackett-Burman designs to identify critical factors (e.g., catalyst loading, temperature) affecting yield in the cyclocondensation step .
- Response Surface Methodology (RSM):
- Apply Central Composite Design (CCD) to model non-linear relationships between variables (e.g., solvent polarity vs. reaction time) .
- Case Study:
- In flow-chemistry syntheses of diazomethane derivatives, DoE reduced reaction time by 40% while maintaining >90% purity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay Validation:
- Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to confirm target specificity.
- Example: Discrepancies in IC values for imidazo[1,2-c]quinazolinones may arise from off-target effects in whole-cell models .
- Metabolic Stability Testing:
- Use liver microsomes or cytochrome P450 isoforms to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Data Normalization:
- Normalize activity data to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-assay variability .
Advanced: What computational tools are recommended for predicting the compound’s binding modes to therapeutic targets?
Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR or Aurora A) based on conserved ATP-binding pockets .
- MD Simulations:
- Free Energy Perturbation (FEP):
- Calculate ΔΔG values for substituent modifications (e.g., 4-methoxy vs. 4-ethoxy groups) to prioritize synthetic targets .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical Proteomics:
- Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding partners in cell lysates .
- CRISPR-Cas9 Knockout Models:
- Transcriptomic Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
